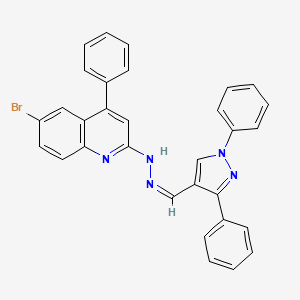![molecular formula C26H18BrN3O3 B11973520 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-09-5](/img/structure/B11973520.png)
9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que incluye un átomo de bromo, un anillo de naftaleno, un grupo nitrofenilo y un núcleo de benzo[e]pirazolo[1,5-c][1,3]oxazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine típicamente involucra reacciones orgánicas multi-etapa. El proceso comienza con la preparación de la estructura central de benzo[e]pirazolo[1,5-c][1,3]oxazina, seguida de la introducción de los grupos bromo, naftaleno y nitrofenilo a través de diversas reacciones de sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes bromantes, agentes nitrantes y reactivos de acoplamiento bajo condiciones controladas, como temperaturas específicas y solventes.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y los sistemas de reacción automatizados para escalar la producción manteniendo la consistencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción pueden usarse para convertir los grupos nitro en grupos amino.
Sustitución: Los átomos de halógeno, como el bromo, pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir compuestos con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
Química
En química, 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología y Medicina
En biología y medicina, este compuesto se estudia por sus posibles propiedades farmacológicas. Puede exhibir actividad contra ciertos objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de fármacos. La investigación está en curso para explorar su eficacia y seguridad en varias áreas terapéuticas.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED). Sus propiedades electrónicas únicas lo hacen adecuado para aplicaciones en dispositivos electrónicos.
Mecanismo De Acción
El mecanismo de acción de 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(6-Bromo-2-methoxy-naphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide
- 3-Bromo-1-(2-naphthalen-1-yl-2-oxo-ethyl)-pyridinium, bromide
- 3-Bromo-1-(2-naphthalen-1-yl-2-oxo-ethyl)-quinolinium, bromide
Singularidad
En comparación con compuestos similares, 9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine destaca por su combinación única de grupos funcionales y características estructurales.
Propiedades
Número CAS |
303060-09-5 |
|---|---|
Fórmula molecular |
C26H18BrN3O3 |
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
9-bromo-2-naphthalen-2-yl-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H18BrN3O3/c27-20-10-11-25-22(14-20)24-15-23(18-9-8-16-4-1-2-5-17(16)12-18)28-29(24)26(33-25)19-6-3-7-21(13-19)30(31)32/h1-14,24,26H,15H2 |
Clave InChI |
GVKKHEYCFAORLP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC(=CC=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)

![N-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-4-phenyl-1-piperazinamine](/img/structure/B11973482.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)


![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)
